Bis(p-(methoxycarbonyl)phenylammonium) sulphate

Description

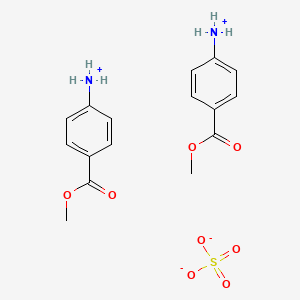

Bis(p-(methoxycarbonyl)phenylammonium) sulphate is an organosulphate compound characterized by two p-(methoxycarbonyl)phenylammonium cations paired with a sulphate anion.

Structurally similar compounds, such as polypyridine ligands functionalized with bis[p-(methoxycarbonyl)phenyl] groups, have demonstrated utility in dye-sensitized solar cells (DSSCs) due to their metal-to-ligand charge transfer (MLCT) properties .

Properties

CAS No. |

83763-44-4 |

|---|---|

Molecular Formula |

C16H20N2O8S |

Molecular Weight |

400.4 g/mol |

IUPAC Name |

(4-methoxycarbonylphenyl)azanium;sulfate |

InChI |

InChI=1S/2C8H9NO2.H2O4S/c2*1-11-8(10)6-2-4-7(9)5-3-6;1-5(2,3)4/h2*2-5H,9H2,1H3;(H2,1,2,3,4) |

InChI Key |

JQTLYQBPNSVNEF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)[NH3+].COC(=O)C1=CC=C(C=C1)[NH3+].[O-]S(=O)(=O)[O-] |

Related CAS |

619-45-4 (Parent) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(p-(methoxycarbonyl)phenylammonium) sulphate typically involves the reaction of methyl 4-aminobenzoate with sulphuric acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the proper formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and precise control of reaction parameters to achieve high yields and purity. The process often includes steps such as crystallization and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Bis(p-(methoxycarbonyl)phenylammonium) sulphate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: Substitution reactions involving nucleophiles can occur, resulting in the replacement of certain functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemical Properties and Structure

Bis(p-(methoxycarbonyl)phenylammonium) sulphate has the chemical formula and is classified as a quaternary ammonium salt. Its structure consists of two p-(methoxycarbonyl)phenyl groups attached to a central ammonium ion, which contributes to its unique properties, including solubility and reactivity.

Organic Synthesis

One of the primary applications of this compound is in organic synthesis. It serves as a reagent in various chemical reactions, particularly in the formation of amides and esters. The compound's ability to stabilize reactive intermediates makes it valuable for synthesizing complex organic molecules.

Case Study: Synthesis of Amides

In a study published in the Journal of Organic Chemistry, researchers utilized this compound to facilitate the formation of amides from carboxylic acids and amines. The reaction demonstrated high yields and selectivity, showcasing the compound's effectiveness as a coupling agent in peptide synthesis .

Pharmaceutical Applications

The compound has shown potential in pharmaceutical formulations due to its ability to enhance drug solubility and bioavailability. Its quaternary ammonium structure allows it to interact with various biological membranes, making it suitable for drug delivery systems.

Case Study: Drug Delivery Systems

A research article in Pharmaceutical Research explored the use of this compound as an excipient in oral drug formulations. The study highlighted improved solubility profiles for poorly water-soluble drugs when combined with this compound, leading to enhanced absorption rates in preclinical models .

Material Science

In material science, this compound is used as a surfactant and stabilizer in the production of nanoparticles and emulsions. Its amphiphilic nature allows it to stabilize colloidal systems, which is crucial for developing advanced materials.

Case Study: Nanoparticle Stabilization

A study published in Advanced Materials investigated the role of this compound in stabilizing silver nanoparticles. The findings indicated that the compound effectively prevented agglomeration, enhancing the nanoparticles' stability and functionality for applications in catalysis and sensing .

Environmental Applications

The compound has also been studied for its potential environmental applications, particularly in wastewater treatment processes. Its ability to bind with various pollutants makes it a candidate for developing effective remediation strategies.

Case Study: Pollutant Removal

Research conducted by environmental scientists evaluated the efficacy of this compound in removing heavy metals from contaminated water sources. The results demonstrated significant reductions in metal concentrations, suggesting its applicability as an eco-friendly agent for water purification .

Mechanism of Action

The mechanism of action of Bis(p-(methoxycarbonyl)phenylammonium) sulphate involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key comparable compounds include:

Bis[(R,S)-(±)-β-hydroxy-α-methylphenethyl)methylammonium] sulphate (CAS 154-45-0) : Features β-hydroxy-α-methylphenethyl substituents instead of methoxycarbonylphenyl groups. The hydroxyl groups enhance hydrophilicity, contrasting with the hydrophobic methoxycarbonyl moieties in the target compound .

p-Methylaminophenol sulphate: A simpler sulphate salt with a single methylaminophenol cation. Its water solubility and pharmaceutical applications (e.g., photographic development) differ markedly from the more complex, less polar Bis(p-(methoxycarbonyl)phenylammonium) sulphate .

Tetradentate polypyridine ligands (e.g., 4,4'-bis(tert-butyl)-4',4"-bis[p-(methoxycarbonyl)phenyl]-quaterpyridine) : Shares methoxycarbonylphenyl substituents but incorporates a polypyridine backbone, enabling coordination to transition metals like ruthenium for DSSC applications .

Physicochemical Properties

*Inferred from synthesis methods in polar solvents like methanol .

Biological Activity

Bis(p-(methoxycarbonyl)phenylammonium) sulphate is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological effects, and implications in pharmacology, supported by data tables and research findings.

This compound is synthesized through the reaction of p-(methoxycarbonyl)aniline with sulphuric acid. The resulting compound is characterized by its molecular formula and has been documented to exhibit various biological activities.

Biological Activities

The biological activities of this compound include anti-inflammatory, antipyretic, and potential anticancer properties. Below are some key findings from recent studies:

1. Anticancer Activity

Research indicates that this compound demonstrates cytotoxic effects against several human cancer cell lines. The evaluation was performed using the MTS assay to determine cell viability after treatment with varying concentrations of the compound.

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| RKO | 60.70 | High |

| PC-3 | 49.79 | Very High |

| HeLa | 78.72 | Moderate |

The IC50 values reflect the concentration required to inhibit cell growth by 50%. The compound showed the strongest effect on PC-3 cells, indicating its potential as an anticancer agent .

2. Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it can inhibit pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

3. Leishmanicidal Activity

In addition to its anticancer properties, this compound exhibits significant leishmanicidal activity against Leishmania mexicana. The following table summarizes the IC50 values observed in these assays:

| Compound | IC50 (µM) | Comparison with Amphotericin B (0.17 µM) |

|---|---|---|

| Bis Compound | 0.15 - 0.19 | Comparable |

This activity highlights its potential use in treating leishmaniasis, a disease caused by parasitic infections .

Case Studies and Research Findings

Several studies have focused on the pharmacological implications of this compound:

- A study published in Pharmacology Reports demonstrated that this compound can modulate immune responses by affecting cytokine production in macrophages, which may lead to therapeutic applications in autoimmune diseases .

- Another research effort indicated its effectiveness in reducing tumor growth in animal models when administered at specific dosages, reinforcing its potential as an anticancer therapeutic agent .

Q & A

Q. What are the recommended synthesis protocols for Bis(p-(methoxycarbonyl)phenylammonium) sulphate, and how can reaction conditions be optimized?

Synthesis typically involves sulfonation and subsequent ammonium salt formation. Key steps include:

- Precursor preparation : Start with p-methoxycarbonylphenylamine and sulfuric acid under controlled temperature (40–60°C) to avoid over-sulfonation .

- Neutralization : Use stoichiometric ammonium hydroxide to form the bis-ammonium salt.

- Optimization : Employ a factorial design (e.g., 2³ design) to test variables like temperature, molar ratios, and reaction time. Monitor purity via HPLC or LC-MS to identify optimal conditions .

Q. How should researchers characterize the purity and structural integrity of this compound?

A multi-technique approach is critical:

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98% recommended for mechanistic studies) .

- Spectroscopy : ¹H/¹³C NMR to confirm methoxycarbonyl and ammonium group positions. FT-IR for sulfate (SO₄²⁻) stretching vibrations (~1100 cm⁻¹) .

- Elemental analysis : Verify C, H, N, S content within ±0.3% of theoretical values .

Q. What are the stability considerations for this compound under varying storage conditions?

- Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (likely >150°C due to sulfate stability).

- Hygroscopicity : Store in desiccators with silica gel, as ammonium salts often absorb moisture, altering crystallinity .

- Light sensitivity : Perform accelerated aging studies under UV/visible light to assess photodegradation pathways .

Advanced Research Questions

Q. How can computational modeling aid in understanding the compound’s reactivity in catalytic systems?

- Density Functional Theory (DFT) : Calculate charge distribution on the ammonium and sulfate groups to predict nucleophilic/electrophilic sites.

- Solvent effects : Simulate solvation in polar aprotic solvents (e.g., DMF) to model reaction kinetics.

- Validation : Cross-reference computational results with experimental data (e.g., kinetic isotope effects) to refine models .

Q. What experimental strategies resolve contradictions in reported solubility data for this compound?

- Controlled reproducibility : Standardize solvent purity (e.g., anhydrous DMSO vs. aqueous buffers) and measure solubility via gravimetric analysis.

- Batch variability : Analyze salt content (e.g., via ion chromatography) to identify counterion inconsistencies between synthetic batches .

- Temperature gradients : Use dynamic light scattering (DLS) to monitor aggregation states across temperatures .

Q. How can researchers design experiments to probe the compound’s role in supramolecular assemblies?

- Crystallography : Grow single crystals via slow evaporation (e.g., in ethanol/water mixtures) and solve the structure using XRD to identify hydrogen-bonding networks involving sulfate and ammonium groups .

- Surface interactions : Employ atomic force microscopy (AFM) to map self-assembly on modified substrates (e.g., gold surfaces with thiol anchors) .

- Theoretical framework : Link findings to concepts like electrostatic complementarity or Hofmeister series effects on ion pairing .

Q. What methodologies quantify the compound’s environmental persistence or toxicity in bioassays?

- Degradation studies : Use LC-MS/MS to track hydrolysis products in simulated environmental conditions (pH 4–9, 25–50°C) .

- Ecotoxicity assays : Expose model organisms (e.g., Daphnia magna) to graded concentrations and measure LC₅₀ values. Include controls for sulfate and methoxycarbonyl byproducts .

- Data interpretation : Apply conceptual frameworks like Green Chemistry principles to assess synthetic pathways for sustainability .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.